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Executive Summary
Angiotensin-converting enzyme 2 (ACE2) is a critical metalloproteinase that functions as the

primary cellular receptor for the SARS-CoV-2 virus. The ectodomain of membrane-bound ACE2

can be proteolytically cleaved and released into the extracellular space, a process known as

"shedding." This shedding is primarily mediated by the enzyme A Disintegrin and

Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme

(TACE). The regulation of ACE2 shedding has significant implications for both normal

physiology and the pathophysiology of diseases like COVID-19. This document provides a

detailed technical overview of JG26, a potent and selective small molecule inhibitor of

ADAM17, and its role in the regulation of ACE2 shedding. We present quantitative data on its

inhibitory activity, detailed experimental protocols for studying its effects, and visual diagrams of

the underlying molecular pathways and experimental workflows.

Introduction to ACE2 Shedding
ACE2 is a type I transmembrane protein with its catalytic domain exposed on the cell surface.

The shedding of the ACE2 ectodomain results in a soluble, circulating form of the enzyme

(sACE2). While sACE2 is enzymatically active, it cannot function as a viral entry receptor. The

primary sheddase responsible for this cleavage is ADAM17.[1][2][3] The balance between

membrane-bound ACE2 and sACE2 is crucial; while membrane-bound ACE2 facilitates viral

entry, increased shedding might reduce the surface receptors available for viruses like SARS-
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CoV-2.[2] However, sACE2 itself could play a complex role, potentially acting as a decoy to

neutralize the virus or, conversely, facilitating viral entry into cells with low ACE2 expression.[2]

[4] Therefore, pharmacological modulation of ADAM17 activity presents a compelling

therapeutic strategy.

JG26: A Selective ADAM17 Inhibitor
JG26 is an arylsulfonamido-based hydroxamic acid that acts as a potent inhibitor of ADAM17.

[1][5] Its mechanism of action involves binding to the active site of the metalloprotease, thereby

preventing the cleavage of ADAM17 substrates, including ACE2. By inhibiting ADAM17, JG26
effectively reduces ACE2 shedding and stabilizes the presence of the full-length ACE2 receptor

on the cell surface.[1][2]

Quantitative Data: Inhibitory Activity of JG26
The inhibitory potency of JG26 has been characterized against several related proteases,

demonstrating high selectivity for ADAM17. The half-maximal inhibitory concentration (IC50)

values are summarized below.

Target Protease JG26 IC50 (nM) Reference(s)

ADAM17 (TACE) 1.9 [5][6][7]

ADAM8 12 [5][6][7]

ADAM10 150 [5][6][7]

MMP-12 9.4 [5][6][7]

MMP-2 240 [5]

MMP-9 1630 [5]

MMP-14 19500 [5]

In Vitro Efficacy: Inhibition of ACE2 Shedding
Studies using human lung adenocarcinoma Calu-3 cells have demonstrated the efficacy of

JG26 in a cellular context.
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Cell Line
JG26
Concentration

Observed Effect Reference(s)

Calu-3 Up to 25 µM
No cytotoxicity

observed.
[1][2][4]

Calu-3 25 µM

Partial inhibition of

ACE2 receptor

shedding; increased

ACE2 maintenance on

the cell surface.

[2]

Calu-3 25 µM

Partial inhibition of

SARS-CoV-2

infection.

[1][2][4]

Signaling Pathway and Mechanism of Action
The core mechanism involves the direct inhibition of the ADAM17 enzyme by JG26, which

prevents the proteolytic cleavage of the ACE2 receptor from the cell membrane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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